4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Description
4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid is a piperidine derivative characterized by a fluoromethyl substituent at the 4-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid moiety provides reactivity for further functionalization.
For instance, N-Boc-amino-(4-N-Fmoc-piperidinyl)carboxylic acid (CAS 183673-66-7, MW 466.53) shares the Boc-protected piperidine backbone and is used to synthesize peptide amides targeting κ opioid receptors for pain and inflammation . The fluoromethyl variant likely serves similar applications with improved pharmacokinetic properties due to fluorine’s electronegativity.
Properties
IUPAC Name |
4-(fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-11(2,3)18-10(17)14-6-4-12(8-13,5-7-14)9(15)16/h4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSRZVVMJRJURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CF)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid, also known by its CAS number 957311-13-6, is a synthetic compound with notable biological activity. This article explores its chemical properties, biological functions, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H22F3NO4
- Molecular Weight : 373.372 g/mol
- IUPAC Name : (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid
- SMILES Notation : CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2C(F)(F)F
Pharmacological Potential
Research indicates that derivatives of piperidine compounds often exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacological agents.
- NK(1) Receptor Antagonism : A related compound, 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid, has shown significant antagonistic activity against the NK(1) receptor, which is implicated in pain and anxiety pathways. This suggests that this compound may have similar therapeutic applications .
- Antitumor Activity : Some studies have indicated that piperidine derivatives can inhibit tumor growth in various cancer models. The trifluoromethyl group in this compound may enhance its lipophilicity and cellular uptake, potentially leading to improved efficacy against cancer cells .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic use:
- Skin and Eye Irritation : The compound has been classified as causing skin irritation (H315) and serious eye irritation (H319), which necessitates careful handling during research and application .
Case Studies
Several case studies have highlighted the biological activity of piperidine derivatives:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.
Key Findings :
- Receptor Interaction : Compounds with similar piperidine structures have been studied for their interactions with various receptors, including NK(1) receptor antagonists, which are significant in treating conditions like depression and anxiety .
- Synthesis of Derivatives : The fluoromethyl group enhances the lipophilicity of the molecule, potentially improving its pharmacokinetic properties. Research has shown that modifications in the piperidine ring can lead to derivatives with enhanced biological activity.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block in organic chemistry.
Applications in Synthesis :
- Protecting Groups : The tert-butoxycarbonyl (Boc) group is used to protect amines during chemical reactions, facilitating the synthesis of other functionalized piperidine derivatives .
- Fluorination Reactions : The presence of the fluoromethyl group allows for unique reactivity patterns that can be exploited in synthetic pathways, particularly in creating fluorinated compounds that are valuable in pharmaceuticals .
Case Study 1: Synthesis of Piperazine Derivatives
In a study focused on synthesizing piperazine derivatives, researchers utilized 4-(Fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid as a precursor. The resulting compounds exhibited significant activity against NK(1) receptors, showcasing the potential therapeutic applications of these derivatives .
A comprehensive assessment was conducted to evaluate the biological activity of various piperidine derivatives synthesized from this compound. The study highlighted that certain modifications led to enhanced selectivity and potency against specific biological targets, indicating its utility in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares the target compound with structurally analogous piperidine-4-carboxylic acid derivatives:
Key Findings:
Substituent Impact on Applications: Boc Protection: The Boc group is universally employed for nitrogen protection, enhancing solubility and stability during synthesis (e.g., ). Fluorinated Groups: Fluoromethyl (target compound) and difluoromethyl () substituents improve metabolic stability and lipophilicity compared to bulkier groups like Fmoc-amino ().
Pharmacological Relevance: ’s Fmoc-amino analog demonstrates activity as a κ opioid receptor agonist, suggesting the fluoromethyl variant could retain similar bioactivity with optimized pharmacokinetics.
Synthetic Utility :
- Allyl-substituted analogs () are used as intermediates, highlighting the versatility of Boc-protected piperidines in modular synthesis.
Research Implications
- Fluorine’s Role : Fluorine’s electronegativity and small atomic radius enhance membrane permeability and resistance to oxidative metabolism, making the fluoromethyl group advantageous in prodrug design .
- Boc vs. Other Protecting Groups : Unlike Cbz () or Fmoc (), the Boc group is less prone to side reactions under basic conditions, favoring its use in peptide coupling .
- Structural Diversity : Piperidine-4-carboxylic acid derivatives with aryl (), heteroaryl (), or alkyl () substituents demonstrate broad applicability in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
